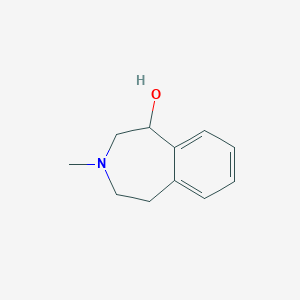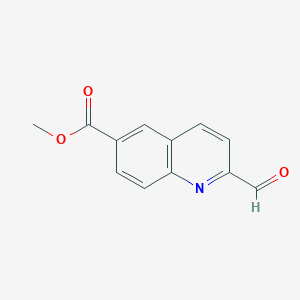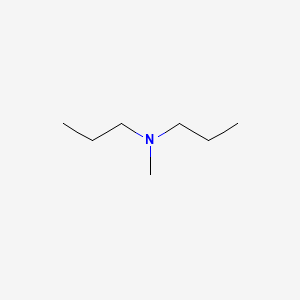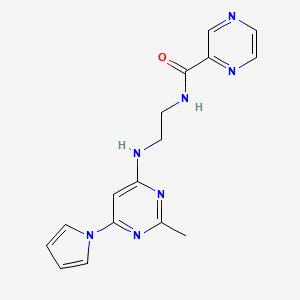![molecular formula C35H34N6O5S2 B2490178 N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide CAS No. 393585-50-7](/img/structure/B2490178.png)
N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest appears to be a part of a class of synthetic molecules designed for various biological activities. These molecules often involve complex structures featuring multiple rings, such as pyrazole, triazole, and thiophene, which are common in drug design due to their potential pharmacological properties.
Synthesis Analysis
The synthesis of such compounds typically involves multi-step reactions, starting from readily available precursors. The strategies might include the formation of the pyrazole or triazole ring via cyclization reactions, followed by functional group transformations such as sulfanylation and acylation. These steps are crucial for incorporating diverse functional groups that contribute to the compound's activity (Yushyn et al., 2022).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like NMR, IR, and mass spectrometry. These techniques provide insights into the compound's framework, including the arrangement of rings and the presence of functional groups, which are critical for its biological activity. The structure determination often reveals a complex architecture designed to interact with specific biological targets (Kariuki et al., 2021).
Chemical Reactions and Properties
Compounds in this category typically exhibit a range of chemical reactivity, influenced by their functional groups. For example, the presence of a pyrazole or triazole ring can offer sites for further chemical modifications, such as alkylation or acylation. These reactions can be utilized to modify the compound's properties or to introduce additional functional groups that might enhance its biological activity (Siddiqui et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are influenced by the molecular structure. For example, the presence of dimethoxyphenyl groups can affect the compound's solubility in various solvents, which is important for its formulation and delivery in a biological context. The physical properties are typically characterized using techniques like X-ray diffraction and differential scanning calorimetry (Prabhuswamy et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles or electrophiles, acid-base behavior, and stability under various conditions, are critical for understanding the compound's behavior in biological systems. These properties are determined based on the functional groups present in the molecule and their electronic and steric effects. Studies on related compounds provide valuable insights into how modifications in the structure can influence these chemical properties, which in turn affect the compound's biological activity and pharmacokinetics (Rehman et al., 2016).
Aplicaciones Científicas De Investigación
Pharmacological Potential and Drug Design
The compound's relevance in scientific research lies in its structural complexity and potential pharmacological applications, particularly in the development of new therapeutic agents. The pharmacophore hybridization approach, a strategy employed in drug design, leverages the hybrid molecule's characteristics, such as the 1,3,4-thiadiazole and dichloroacetic acid moieties, to explore anticancer properties. This method is recognized for its cost-effectiveness and efficiency in synthesizing drug-like small molecules that exhibit desired biological activities. The structural elucidation and synthesis process, which involves stepwise alkylation and acylation, underline the compound's versatility and potential as a foundation for developing novel anticancer agents (Yushyn, Holota, & Lesyk, 2022).
Biological Screening and Antimicrobial Activities
Research on derivatives of similar complex compounds has shown promising results in antimicrobial activities, with several studies focusing on the synthesis and evaluation of novel heterocyclic compounds. These efforts aim to identify new therapeutic agents capable of combating various bacterial and fungal infections. The exploration of such compounds includes assessing their structure-activity relationships to optimize their efficacy as antimicrobial agents. This area of research not only advances our understanding of the compound's potential uses but also contributes to the broader field of antimicrobial drug discovery (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Propiedades
IUPAC Name |
N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N6O5S2/c1-23-10-7-11-24(18-23)40-31(20-36-32(42)21-46-25-12-5-4-6-13-25)37-38-35(40)48-22-33(43)41-28(19-27(39-41)30-16-9-17-47-30)26-14-8-15-29(44-2)34(26)45-3/h4-18,28H,19-22H2,1-3H3,(H,36,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYESNQLPQGYIRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=C(C(=CC=C5)OC)OC)CNC(=O)COC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N6O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2,5-Dioxopyrrolidin-1-yl)-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2490100.png)
![6-Azabicyclo[3.1.1]heptane](/img/structure/B2490102.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2490104.png)
![N-(4-ethoxyphenyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2490106.png)
![Methyl [(3as,4s,6r,6ar)-6-(hydroxymethyl)-2,2,-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]acetate](/img/structure/B2490107.png)
![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzamide](/img/structure/B2490108.png)
![N-(3-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2490109.png)

![4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazole-3-thiol](/img/structure/B2490113.png)

![[2-(Azepan-1-ylmethyl)phenyl]methanamine](/img/structure/B2490118.png)